- Oral dosage forms including an antiplatelet agent and an acid inhibitor, World Intellectual Property Organization, , ,

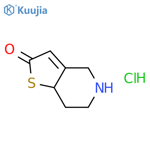

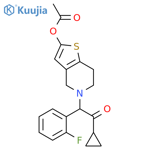

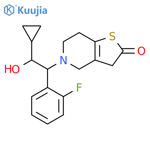

Cas no 951380-42-0 (5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one)

![5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one structure](https://es.kuujia.com/scimg/cas/951380-42-0x500.png)

951380-42-0 structure

Nombre del producto:5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one

Número CAS:951380-42-0

MF:C18H18FNO2S

Megavatios:331.404427051544

MDL:MFCD13185970

CID:69654

PubChem ID:25160755

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one Propiedades químicas y físicas

Nombre e identificación

-

- 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one

- Prasugrel Thiolactone Tautomer Discontinued See: P701165

- 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-2-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

- 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3,4,6,7-tetrahydrothieno[3,2-c]pyridin-2-one

- Prasugrel Thiolacton

- Prasugrel Thiolactone Tautomer Discontinued See: P701165

- 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one (ACI)

- SCHEMBL13249021

- 5-(alpha-cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

- ZIRLXIMCYJFTSB-UHFFFAOYSA-N

- DTXSID00648921

- 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one

- F11829

- 5-(alpha-cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo -4,5,6,7-tetrahydrothieno [3,2-c]pyridine

- SY273273

- 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-2h,3h,4h,5h,6h,7h-thieno[3,2-c]pyridin-2-one

- SCHEMBL245686

- MFCD13185970

- 951380-42-0

-

- MDL: MFCD13185970

- Renchi: 1S/C18H18FNO2S/c19-14-4-2-1-3-13(14)17(18(22)11-5-6-11)20-8-7-15-12(10-20)9-16(21)23-15/h1-4,11,17H,5-10H2

- Clave inchi: ZIRLXIMCYJFTSB-UHFFFAOYSA-N

- Sonrisas: O=C1CC2CN(C(C3C(F)=CC=CC=3)C(C3CC3)=O)CCC=2S1

Atributos calculados

- Calidad precisa: 331.10422815g/mol

- Masa isotópica única: 331.10422815g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 23

- Cuenta de enlace giratorio: 4

- Complejidad: 557

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 1

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2.2

- Superficie del Polo topológico: 62.7Ų

Propiedades experimentales

- Denso: 1.36

- Punto de ebullición: 462.5 °C at 760 mmHg

- Punto de inflamación: 233.5 °C

- índice de refracción: 1.64

- PSA: 62.68000

- Logp: 3.40710

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Crysdot LLC | CD11005221-1g |

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |

951380-42-0 | 95+% | 1g |

$1131 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533150-5g |

5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |

951380-42-0 | 98% | 5g |

¥499.00 | 2024-04-24 | |

| Ambeed | A296816-5g |

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |

951380-42-0 | 95% | 5g |

$47.0 | 2024-04-16 | |

| eNovation Chemicals LLC | Y1195943-1g |

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |

951380-42-0 | 95% | 1g |

$1320 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1195943-1g |

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |

951380-42-0 | 95% | 1g |

$1320 | 2024-07-19 | |

| Chemenu | CM176326-1g |

5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |

951380-42-0 | 95% | 1g |

$1066 | 2021-08-05 | |

| Chemenu | CM176326-1g |

5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |

951380-42-0 | 95% | 1g |

$1066 | 2023-02-16 | |

| eNovation Chemicals LLC | Y1195943-1g |

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |

951380-42-0 | 95% | 1g |

$1320 | 2025-02-20 |

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one Métodos de producción

Métodos de producción 1

Condiciones de reacción

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide , Toluene ; 25 °C → 45 °C

Referencia

- A process for the preparation of prasugrel, India, , ,

Métodos de producción 3

Condiciones de reacción

Referencia

- A method for the manufacture of highly pure prasugrel, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; < 30 °C; 30 min, < 30 °C

1.2 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine ; 1.5 - 2 h, rt; rt → -15 °C

1.3 Solvents: Water ; 1.5 - 2 h, -15 - -6 °C

1.2 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine ; 1.5 - 2 h, rt; rt → -15 °C

1.3 Solvents: Water ; 1.5 - 2 h, -15 - -6 °C

Referencia

- Method of producing highly pure prasugrel and pharmaceutically acceptable salts thereof, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium bromide Solvents: Dichloromethane ; 20 h, rt → reflux

Referencia

- Process for the manufacturing of 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate (prasugrel), World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Acetic acid Solvents: Ethanol ; pH 5, rt

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 4 h, rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 4 h, rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

Referencia

- An improvement to the preparation of prasugrel hydrochloride, Journal of Chemical Research, 2013, 37(6), 369-371

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ; 8 h, 76 - 78 °C; 78 °C → 30 °C

1.2 Reagents: Potassium carbonate Solvents: Acetonitrile ; 5 h, 25 - 30 °C

1.2 Reagents: Potassium carbonate Solvents: Acetonitrile ; 5 h, 25 - 30 °C

Referencia

- Improved process for preparing prasugrel, India, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 20 - 25 °C; 25 °C → 5 °C

1.2 Solvents: Acetonitrile ; 30 - 45 min, 0 - 5 °C; 5 h, 0 - 5 °C

1.2 Solvents: Acetonitrile ; 30 - 45 min, 0 - 5 °C; 5 h, 0 - 5 °C

Referencia

- An improved process for the preparation of prasugrel hydrochloride, India, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 5 h, 25 - 30 °C

Referencia

- A process for the preparation of cyclopropyl(fluorophenyl)ethanone, India, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; rt → 40 °C

1.2 3 h, 40 °C

1.2 3 h, 40 °C

Referencia

- Process for preparation of 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethanol derivatives as intermediate compounds for preparing prasugrel, China, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; rt → 15 °C; 10 - 15 °C; 2 h, 10 - 15 °C; 2 - 3 h, 10 - 15 °C

Referencia

- Process for the preparation of 2-acetoxy-5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 3 h, rt

Referencia

- New method for preparing prasugrel, China, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Sodium carbonate Solvents: Methyl isobutyl ketone ; 10 h, 40 °C

Referencia

- Process for the preparation of high-purity prasugrel, Hungary, , ,

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one Raw materials

- 5,6,7,7a-Tetrahydrothieno3,2-cpyridinone Hydrochloride

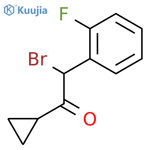

- 1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one

- 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one

- Boronic acid, B-[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl]-

- 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-hydroxyethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one

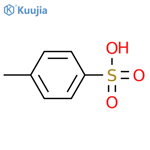

- 4-methylbenzene-1-sulfonic acid

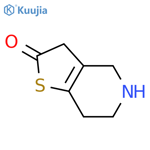

- 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3h)-one

- Ethanone, 1-cyclopropyl-2-(2-fluorophenyl)-2-[(methylsulfonyl)oxy]-

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one Preparation Products

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one Literatura relevante

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423

-

3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

951380-42-0 (5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one) Productos relacionados

- 7123-77-5(4-(adamantan-1-yl)aniline hydrochloride)

- 2034306-43-7(2-fluoro-N-{6-(furan-2-yl)pyridin-3-ylmethyl}benzamide)

- 2137477-76-8(2-amino-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid)

- 2138351-86-5(5-chloro-2-cyclopropyl-7-(cyclopropylmethyl)-1,2,4triazolo1,5-apyridine)

- 2034392-07-7(N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide)

- 2096986-29-5(4-(3-azidopropoxy)-3-methoxybenzoic acid)

- 1805232-31-8(3-Amino-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-acetic acid)

- 2228449-73-6(7-(3-methylazetidin-3-yl)oxy-1H-indazole)

- 2680687-67-4(6-(Acetamidomethyl)oxane-3-carboxylic acid)

- 2172391-01-2(3-{4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2,2-difluoropropanoic acid)

Proveedores recomendados

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos

Hubei Cuiyuan Biotechnology Co.,Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos

Wuhan Comings Biotechnology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Suzhou Genelee Bio-Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Shanghai Jinhuan Chemical CO., LTD.

Miembros de la medalla de oro

Proveedor de China

Lote